

Glasdegib pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glasdegib

CAS No.: 1095173-27-5

Cat. No.: S001731

[Get Quote](#)

Summary of Key Pharmacokinetic Parameters

| Parameter | Value / Finding | Notes / Conditions |
|---|---------------------------------|---|
| Absolute Oral Bioavailability | 77.12% [1] | Healthy volunteers, 100 mg dose. |
| Time to Peak Plasma Concentration (T _{max}) | 0.75 - 4 hours [2] [3] | Varies between single and multiple dosing. |
| Apparent Volume of Distribution (V _d /F) | 188 L - 225 L [3] | Indicates extensive tissue distribution. |
| Plasma Protein Binding | 91% [3] | High binding, primarily to albumin and alpha-1-acid glycoprotein [3]. |
| Apparent Clearance (CL/F) | 5.22 - 6.45 L/h [4] [3] | In patients with hematologic malignancies. |
| Effective Half-life (t _{1/2}) | 14.3 - 17.4 hours [3] [1] | Supports once-daily dosing. |
| Primary Route of Elimination | Metabolism (hepatic) [2] [3] | Primarily by CYP3A4. |

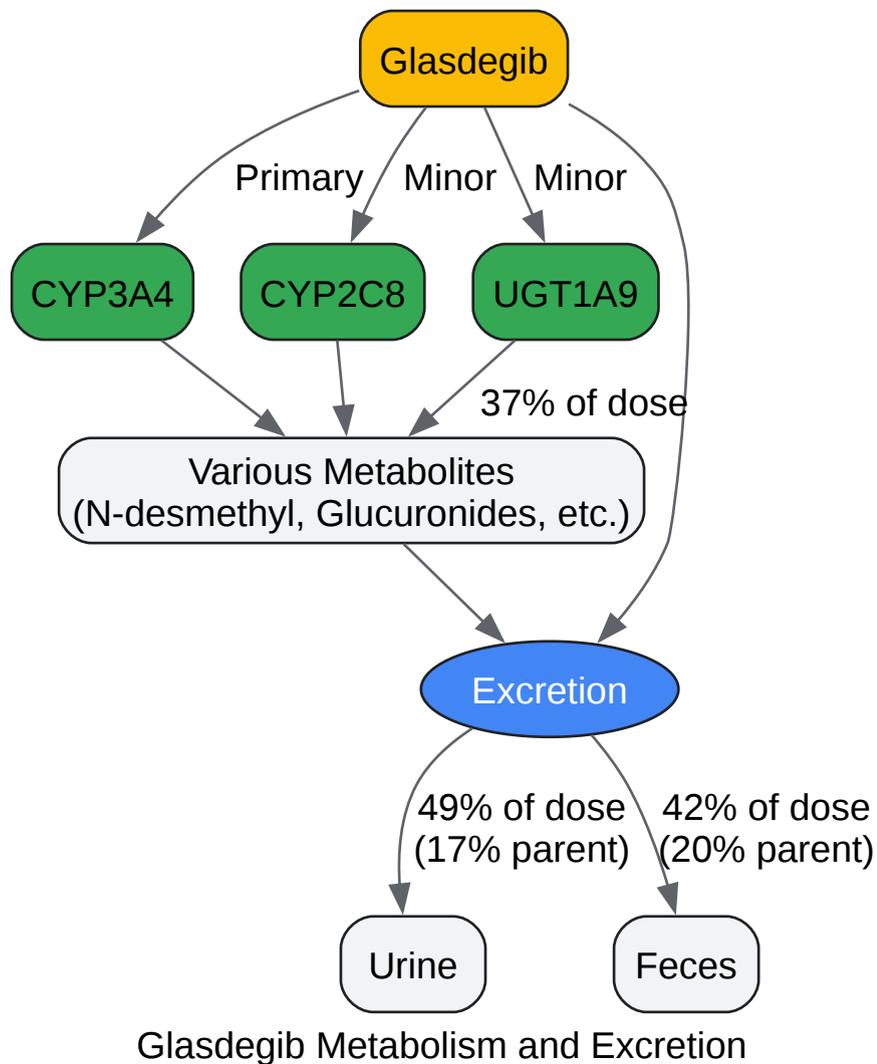
| Parameter | Value / Finding | Notes / Conditions |
|-----------------------------|------------------------------|---|
| Route of Excretion | Urine (49%), Feces (42%) [2] | Mass balance recovery after a single 100 mg dose. |
| Fraction Excreted Unchanged | Urine: 17%, Feces: 20% [2] | Of the administered dose. |

Metabolism and Excretion

Glasdegib undergoes significant hepatic metabolism, with renal and fecal excretion playing important roles in the elimination of both parent drug and metabolites.

- **Metabolic Pathways:** After oral administration, **glasdegib** is **primarily metabolized by cytochrome P450 3A4 (CYP3A4)**, with minor contributions from **CYP2C8** and the glucuronidation enzyme **UGT1A9** [3] [5].
- **Circulating Components:** In plasma, the unchanged parent drug, **glasdegib**, is the major circulating component, accounting for **69% of the total radioactivity**. The most prominent metabolites are **N-desmethyl glasdegib** (8%) and an **N-glucuronide metabolite** (7%) [2]. Other metabolites (hydroxylated, desaturation, N-oxidation, and O-glucuronide) each represent less than 3% of circulating radioactivity [2].
- **Excretion Data:** A human radiolabeled study showed that 91% of the dose was recovered over 120 hours, with a near-equal split between urine (49%) and feces (42%) [2]. Unchanged **glasdegib** accounted for 17% of the dose in urine and 20% in feces, indicating that metabolism is a significant clearance pathway [2].

The diagram below illustrates the primary metabolic and excretion pathways of **glasdegib**.



[Click to download full resolution via product page](#)

Key Drug-Drug Interactions (DDIs)

Glasdegib's exposure is significantly affected by co-administered drugs that modulate CYP3A4 activity.

- **CYP3A4 Inhibitors:** Coadministration with the strong CYP3A4 inhibitor **ketoconazole** increased **glasdegib's** AUC by approximately **140%** and C~max~ by **40%** [5] [6]. The prescribing information recommends considering alternative therapies that are not strong CYP3A4 inhibitors [3] [6].

- **CYP3A4 Inducers:** Coadministration with the strong CYP3A4 inducer **rifampicin** decreased **glasdegib**'s AUC by approximately **70%** [5]. Concomitant use of strong CYP3A4 inducers should be avoided [7] [3].
 - **Moderate Inducers:** A PBPK modeling study predicted that the moderate inducer **efavirenz** would reduce **glasdegib**'s AUC by 55% (ratio of 0.45) [5]. The drug label recommends **doubling the glasdegib dose** (from 100 mg to 200 mg daily) when co-administered with a moderate CYP3A4 inducer [7] [5].

The clinical impact of these interactions is summarized below.

| Perpetrator Drug | Effect on Glasdegib Exposure | Clinical Management Recommendation |
|---|---|--|
| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | AUC ↑ ~ 140% C _{max} ↑ ~ 40% [5] [6] | Consider alternative therapies not strong CYP3A4 inhibitors [3] [6]. |
| Strong CYP3A4 Inducer (e.g., Rifampicin) | AUC ↓ ~ 70% [5] | Avoid concomitant use [7] [3]. |
| Moderate CYP3A4 Inducer (e.g., Efavirenz) | AUC ↓ ~ 55% (Predicted ratio: 0.45) [5] | Increase glasdegib dose to 200 mg daily. Resume original dose 7 days after discontinuation [7] [5]. |

Impact of Patient Factors

Population pharmacokinetic analyses and dedicated clinical studies have evaluated the impact of various patient factors.

- **Renal Impairment:** A dedicated study in otherwise healthy volunteers with renal impairment found that exposure (AUC) to a single 100 mg dose of **glasdegib** **approximately doubled (increased by 102-105%)** in subjects with moderate or severe renal impairment compared to those with normal function [6]. This was attributed to a ~50% decrease in oral clearance. However, given the known safety profile, the study authors concluded that a lower starting dose may not be required for these patient groups [6].
- **Other Covariates:** A population PK analysis concluded that while **baseline body weight, bone marrow blast percentage, creatinine clearance, and use of moderate/strong CYP3A inhibitors** were statistically significant covariates on **glasdegib** clearance, the magnitude of these effects was **not considered clinically meaningful** [4]. The analysis found that age, sex, race, and hepatic function were not significant covariates [4].

Experimental Protocols from Key Studies

For researchers designing related studies, here are the core methodologies from pivotal clinical investigations.

1. Human Absorption, Metabolism, and Excretion (AME) Study [2]

- **Objective:** To characterize the metabolism, excretion, and pharmacokinetics of **glasdegib**.
- **Design:** Open-label, single-dose study in six healthy male volunteers.
- **Intervention:** A single oral dose of 100 mg/100 μ Ci of [14 C]**glasdegib**.
- **Key Measurements:**
 - **Pharmacokinetics:** Serial blood samples were collected for up to 120 hours post-dose to determine plasma concentrations of **glasdegib** and total radioactivity.
 - **Excretion:** Total urine and feces were collected for up to 120 hours to quantify the cumulative excretion of radioactivity.
 - **Metabolite Profiling:** Plasma, urine, and fecal samples were analyzed using high-performance liquid chromatography with radiodetection and tandem mass spectrometry to identify and quantify metabolic structures.

2. Absolute Bioavailability Study [1]

- **Objective:** To determine the absolute oral bioavailability of **glasdegib**.
- **Design:** Open-label, randomized, two-sequence, two-treatment, two-period crossover study in healthy volunteers.
- **Intervention:**
 - Period 1: A single 100 mg oral dose *or* a single 50 mg intravenous (IV) dose.
 - Period 2 (after ≥ 6 -day washout): The alternate treatment.
- **Key Measurements:** Intensive serial blood sampling for PK analysis was performed after both oral and IV doses. Bioavailability (F) was calculated by comparing the dose-normalized Area Under the Curve (AUC) of the oral formulation to the IV reference.

3. Renal Impairment Study [6]

- **Objective:** To assess the effect of renal impairment on the PK of **glasdegib**.
- **Design:** Open-label, parallel-group study.
- **Participants:** Otherwise healthy volunteers categorized into normal, moderate, or severe renal impairment groups based on estimated glomerular filtration rate (eGFR).
- **Intervention:** A single, oral, 100-mg dose of **glasdegib** under fasted conditions.
- **Key Measurements:** Serial blood samples were collected up to 120 hours post-dose for non-compartmental PK analysis. Safety was also monitored.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Absolute Oral Bioavailability of Glasdegib (PF-04449913), ... [pmc.ncbi.nlm.nih.gov]
2. , excretion and Metabolism of [(14) C] pharmacokinetics ... glasdegib [go.drugbank.com]
3. Glasdegib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Population Pharmacokinetics of Glasdegib in Patients With ... [pmc.ncbi.nlm.nih.gov]
5. Physiologically Based Pharmacokinetic Modeling of the ... [pubmed.ncbi.nlm.nih.gov]
6. Evaluation of the impact of renal impairment on the pharmacokinetics ... [link.springer.com]
7. Maleate Monograph for Professionals - Drugs.com Glasdegib [drugs.com]

To cite this document: Smolecule. [Glasdegib pharmacokinetics and metabolism studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001731#glasdegib-pharmacokinetics-and-metabolism-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com